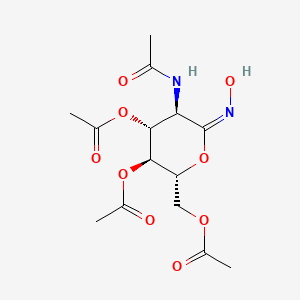
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucohydroximo-1,5-lactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucohydroximo-1,5-lactone is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple acetyl groups and an acetamido group, making it a valuable intermediate in synthetic chemistry and biochemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucohydroximo-1,5-lactone typically involves the acetylation of 2-deoxy-D-glucose derivativesThe acetylation is usually carried out using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucohydroximo-1,5-lactone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes and other derivatives.
Reduction: Reduction reactions can convert the compound into amines and other reduced forms.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions include various acetylated derivatives, oximes, and amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucohydroximo-1,5-lactone has a wide range of applications in scientific research:
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of various bioactive molecules.
Mecanismo De Acción
The mechanism of action of 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucohydroximo-1,5-lactone involves its interaction with specific molecular targets and pathways. The compound’s acetyl groups facilitate its binding to enzymes and receptors, influencing biochemical pathways such as glycosylation and signal transduction. The acetamido group plays a crucial role in its biological activity by interacting with nucleophiles and other reactive species within the cell.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride
- 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl azide
- Ethyl 3,4,6-tri-O-acetyl-2-acetamido-2-deoxy-alpha-D-thioglucopyranoside
Uniqueness
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucohydroximo-1,5-lactone is unique due to its lactone ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature enhances its stability and makes it a valuable intermediate in synthetic and medicinal chemistry.
Propiedades
Número CAS |
132152-78-4 |
|---|---|
Fórmula molecular |
C14H20N2O9 |
Peso molecular |
360.32 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-acetamido-3,4-diacetyloxy-6-hydroxyiminooxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H20N2O9/c1-6(17)15-11-13(24-9(4)20)12(23-8(3)19)10(5-22-7(2)18)25-14(11)16-21/h10-13,21H,5H2,1-4H3,(H,15,17)/t10-,11-,12-,13-/m1/s1 |
Clave InChI |
QHLGKFLFCWDLOA-FDYHWXHSSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1=NO)COC(=O)C)OC(=O)C)OC(=O)C |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1=NO)COC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)NC1C(C(C(OC1=NO)COC(=O)C)OC(=O)C)OC(=O)C |
Sinónimos |
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucohydroximo-1,5-lactone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















